molecular formula C16H13Cl2NO3S2 B2767603 2,5-dichloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide CAS No. 1448123-41-8

2,5-dichloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No. B2767603
CAS RN: 1448123-41-8
M. Wt: 402.3
InChI Key: IUFGIKKLGNQTDD-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide, also known as Compound 10, is a sulfonamide-based compound that has shown potential as a therapeutic agent. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Crystallography

The study of crystal structures provides insights into the molecular arrangement and interactions within compounds. For instance, research on isomorphous benzenesulfonamide crystal structures reveals how intermolecular interactions, such as C-H...O, C-H...π, and C-H...Cl, determine the crystal packing. These interactions, which vary slightly due to the different positions of Cl atoms, highlight the importance of halogen atoms in molecular architecture (Bats, Frost, & Hashmi, 2001).

Organic Synthesis

The compound's structural motifs are pivotal in organic synthesis. For example, the gold(I)-catalyzed cascade reaction demonstrates a novel pathway for synthesizing N-(furan-3-ylmethylene)benzenesulfonamides, leveraging a rarely observed 1,2-alkynyl migration. This reaction enriches the chemistry of gold carbenoids and group migration, underscoring the compound's role in advancing synthetic methodologies (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).

Electrochromic Materials

The synthesis of new thiophene–furan–thiophene type monomers and their application in electrochromic devices (ECDs) highlight the compound's potential in materials science. These monomers, when polymerized, exhibit distinct electrochromic properties, suggesting their utility in ECD applications. The stability, fast response time, and good optical contrast of the copolymer films make them promising for future technologies (Abaci, Ustalar, Yılmaz, & Guney, 2016).

properties

IUPAC Name

2,5-dichloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3S2/c17-13-3-4-15(18)16(8-13)24(20,21)19(9-12-5-6-22-11-12)10-14-2-1-7-23-14/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFGIKKLGNQTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN(CC2=COC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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